methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15449854
InChI: InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-8-10-17(29-2)11-9-16)26-22(27)19(32-24(26)25-14)13-15-6-5-7-18(12-15)30-3/h5-13,21H,1-4H3/b19-13+
SMILES:
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.5 g/mol

methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15449854

Molecular Formula: C24H22N2O5S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C24H22N2O5S
Molecular Weight 450.5 g/mol
IUPAC Name methyl (2E)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-8-10-17(29-2)11-9-16)26-22(27)19(32-24(26)25-14)13-15-6-5-7-18(12-15)30-3/h5-13,21H,1-4H3/b19-13+
Standard InChI Key PQWQWSWFSOOKNZ-CPNJWEJPSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolo[3,2-a]pyrimidine backbone, a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyrimidine ring (a six-membered diazine). Key substituents include:

  • A 3-methoxybenzylidene group at position 2, contributing aromatic and electron-donating properties.

  • A 4-methoxyphenyl group at position 5, enhancing lipophilicity and potential receptor interactions.

  • A methyl ester at position 6, which may influence solubility and metabolic stability.

  • A methyl group at position 7, modulating steric effects.

The (2E) configuration indicates the trans geometry of the benzylidene double bond, critical for maintaining planar conjugation within the molecule .

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₂N₂O₅S
Molecular Weight450.51 g/mol
CAS Number496778-35-9
IUPAC NameMethyl (2E)-2-[(3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate
SMILESCOC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=C3C)C(=O)OC)C4N(S2)C(=O)N4C5=CC=C(C=C5)OC

The compound’s moderate molecular weight and balanced lipophilicity (LogP ~3.2, estimated) suggest potential bioavailability, though experimental data remain unavailable .

Synthesis and Characterization

Synthetic Routes

While no published protocol explicitly details the synthesis of this compound, analogous thiazolo[3,2-a]pyrimidines are typically synthesized via:

  • Cyclocondensation Reactions: Combining thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Enzyme-Mediated Oxidative Coupling: As demonstrated in recent work using Myceliophthora thermophila laccase to construct similar scaffolds via catechol oxidation and subsequent 1,4-addition .

  • Multicomponent Reactions: Leveraging Ugi or Biginelli reactions to assemble the core structure in a single step.

For this compound, a plausible route involves:

  • Condensation of 3-methoxybenzaldehyde with a methyl-substituted thiourea precursor.

  • Subsequent cyclization with a methoxyphenyl-containing diketone intermediate.

  • Esterification at position 6 using methyl chloroformate .

Analytical Characterization

Key techniques for structural elucidation include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): For molecular formula verification.

  • X-ray Crystallography: To resolve the (2E) configuration and crystal packing (though no data are currently available) .

Substituent PositionRole in Bioactivity
3-MethoxybenzylideneEnhances DNA intercalation
4-MethoxyphenylImproves cell membrane penetration
Methyl esterModulates metabolic stability

The dual methoxy groups likely enhance solubility and target binding, while the thiazole sulfur may coordinate metal ions in enzymatic active sites .

Comparative Analysis with Analogues

Compound NameKey FeaturesBioactivity
Methyl (2E)-2-(2-methoxybenzylidene)-5-(thiophen-2-yl)-7-methyl-3-oxo-...Thiophene substitutionAntimicrobial
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine Bromophenyl groupAnticancer (IC₅₀ 9.8 µM)
Target CompoundDual methoxy, methyl esterHypothesized anticancer

The target compound’s unique substitution pattern may offer improved selectivity compared to analogues, though empirical validation is required .

Challenges and Future Directions

Knowledge Gaps

  • No peer-reviewed studies directly investigate this compound’s synthesis, bioactivity, or pharmacokinetics.

  • Analytical data (e.g., NMR, HPLC purity) are unavailable in public databases .

Research Priorities

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • In Vitro Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial profiles.

  • Computational Modeling: Predict binding modes against targets like EGFR or tubulin.

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